Fluor

Vue d'ensemble

Description

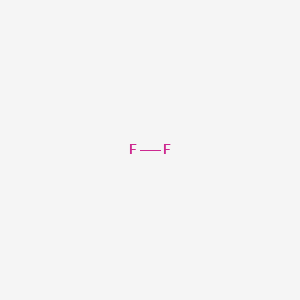

Fluorine is the ninth element in the periodic table, identified by the atomic symbol “F” and atomic number 9. It is the lightest member of the halogen group and is known for its extreme reactivity and high electronegativity. Fluorine exists as a pale yellow gas under standard conditions and forms compounds with almost all other elements, except for some noble gases .

Applications De Recherche Scientifique

Medicinal Chemistry

Fluorine in Drug Design

Fluorine's incorporation into drug molecules has been shown to enhance biological activity and improve pharmacokinetic properties. Approximately 20% of commercially available pharmaceuticals contain fluorine atoms. The strategic introduction of fluorine can influence various parameters such as conformation, pKa, intrinsic potency, and membrane permeability .

Case Study: Fluoxetine and Atorvastatin

- Fluoxetine : An antidepressant that benefits from fluorination to enhance selectivity and reduce metabolic degradation.

- Atorvastatin : A cholesterol-lowering medication that utilizes fluorine to improve efficacy and reduce side effects.

Table 1: Examples of Fluorinated Pharmaceuticals

| Drug Name | Application | Key Benefit |

|---|---|---|

| Fluoxetine | Antidepressant | Enhanced selectivity |

| Atorvastatin | Cholesterol-lowering | Improved efficacy |

| Lansoprazole | Proton pump inhibitor | Reduced metabolic degradation |

Imaging Techniques

Positron Emission Tomography (PET)

Fluorine-18 is a positron-emitting isotope widely used in PET imaging. Its incorporation into radiopharmaceuticals allows for non-invasive imaging of metabolic processes in vivo. This application is pivotal in cancer diagnosis and monitoring treatment responses .

Industrial Applications

Nuclear Industry

Fluorine is essential in the production of uranium hexafluoride (UF6), which is critical for uranium enrichment processes in nuclear reactors. About 70-80% of fluorine production is consumed in this sector .

Table 2: Industrial Uses of Fluorine

| Application | Description |

|---|---|

| Uranium hexafluoride (UF6) | Used for uranium enrichment in nuclear reactors |

| Sulfur hexafluoride (SF6) | Gaseous dielectric for electrical equipment |

| Fluorinated refrigerants | Used in cooling systems due to low toxicity |

Materials Science

Fluoropolymers

Fluorinated compounds are utilized to produce various polymers known for their chemical resistance and thermal stability. Polytetrafluoroethylene (PTFE), commonly known as Teflon, is a prime example used in non-stick coatings and electrical insulation .

Environmental Applications

Per- and Polyfluoroalkyl Substances (PFAS)

While fluorinated compounds have beneficial applications, they also raise environmental concerns due to their persistence in the environment. Regulatory efforts are ongoing to manage PFAS contamination in water supplies .

Mécanisme D'action

Target of Action

Fluorine, as a small and highly electronegative atom, is often incorporated into biologically active organic compounds to increase their lipophilicity . This property enhances the compound’s ability to interact with various biological targets, including enzymes and receptors. For instance, fluorine has been found to inhibit the activity of enzymes such as DNA gyrase and topoisomerase .

Mode of Action

Fluorine’s mode of action is primarily through its interaction with these targets. The introduction of fluorine into a molecule can enhance the binding ability of the molecule to its target proteins . For example, in the case of fluoroquinolones, fluorine’s presence inhibits the activity of DNA gyrase and topoisomerase, which are crucial for bacterial DNA replication . This inhibition is fundamentally different from other antibiotics such as penicillin and cephalosporin .

Biochemical Pathways

Fluorine can affect various biochemical pathways. It is known to inhibit glycolysis, a crucial metabolic pathway, by inhibiting the enzyme enolase . Moreover, fluoride can also compete with Mg2+, an activator of more than 300 enzymes in humans . This competition can disrupt numerous biochemical pathways, leading to various downstream effects.

Pharmacokinetics

Fluorine’s small size and high electronegativity augment the potency, selectivity, metabolic stability, and pharmacokinetics of drugs . Selective fluorine substitution can enhance several pharmacokinetic and physicochemical properties such as metabolic stability and membrane permeation . This often results in increased bioavailability of the drug due to enhanced cell membrane penetration .

Result of Action

The molecular and cellular effects of fluorine’s action are diverse. At the molecular level, fluorine can cause oxidative stress, organelle damage, and apoptosis in single cells . At the tissue level, the effects of fluoride have been more pronounced in the musculoskeletal systems due to its ability to retain fluoride . Fluoride alters dentinogenesis, thereby affecting tooth enamel formation. In bones, fluoride alters osteogenesis by replacing calcium, resulting in bone deformities .

Action Environment

The action, efficacy, and stability of fluorine can be influenced by various environmental factors. For instance, the pH of the environment can affect fluoride absorption, distribution, and excretion . Moreover, the constant increase in fluorine compounds emission to the environment leads to a strong fluoride accumulation in living organisms, increasing the risk of the entire ecosystem suffering from fluoride pollution .

Analyse Biochimique

Biochemical Properties

Fluorine plays a crucial role in biochemical reactions due to its high electronegativity and small atomic size. It can form strong hydrogen bonds and interact with various biomolecules. Fluorine is known to interact with enzymes such as cytochrome P450, where it can act as an inhibitor or modulator of enzyme activity. Additionally, fluorine can form stable complexes with proteins, altering their structure and function .

Cellular Effects

Fluorine’s impact on cellular processes is profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, fluorine can enhance the lipophilicity of drugs, improving their ability to penetrate cell membranes and reach intracellular targets. This property is particularly useful in drug design, where fluorine is often incorporated to increase the bioavailability of therapeutic agents .

Molecular Mechanism

At the molecular level, fluorine exerts its effects through various mechanisms. It can form covalent bonds with carbon, creating stable fluorinated compounds that are resistant to metabolic degradation. Fluorine can also interact with biomolecules through hydrogen bonding and van der Waals forces, influencing their conformation and activity. These interactions can lead to enzyme inhibition or activation, as well as changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of fluorine can change over time. Fluorine is highly reactive and can degrade or react with other compounds, affecting its stability and long-term effects on cellular function. Studies have shown that prolonged exposure to fluorine can lead to oxidative stress and damage to cellular components, highlighting the importance of controlled experimental conditions .

Dosage Effects in Animal Models

The effects of fluorine vary with different dosages in animal models. At low doses, fluorine can have beneficial effects, such as enhancing bone strength and preventing dental caries. At high doses, fluorine can be toxic, causing adverse effects such as skeletal fluorosis and damage to soft tissues. These threshold effects underscore the need for careful dosage regulation in therapeutic applications .

Metabolic Pathways

Fluorine is involved in various metabolic pathways, interacting with enzymes and cofactors. It can inhibit enzymes involved in glycolysis and the citric acid cycle, affecting metabolic flux and energy production. Fluorine can also alter metabolite levels, leading to changes in cellular metabolism and function .

Transport and Distribution

Within cells and tissues, fluorine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. Fluorine’s high lipophilicity allows it to easily cross cell membranes and reach intracellular targets, enhancing its biological activity .

Subcellular Localization

Fluorine’s subcellular localization is influenced by its chemical properties and interactions with biomolecules. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization patterns can affect fluorine’s activity and function, highlighting the importance of understanding its distribution within cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Fluorine is primarily produced through the electrolysis of potassium hydrogen fluoride (KHF₂) in anhydrous hydrogen fluoride (HF). This process involves the electrolytic oxidation of HF, which decomposes to form fluorine gas at the anode and hydrogen gas at the cathode .

Industrial Production Methods: The industrial production of fluorine typically involves the use of a molten mixture of potassium hydrogen fluoride and anhydrous hydrogen fluoride. The electrolysis process is carried out in specialized cells designed to handle the highly reactive and corrosive nature of fluorine .

Analyse Des Réactions Chimiques

Types of Reactions: Fluorine undergoes various types of chemical reactions, including:

Oxidation: Fluorine is a powerful oxidizing agent and can oxidize other elements and compounds.

Reduction: Fluorine itself is reduced when it gains electrons to form fluoride ions.

Substitution: Fluorine can replace other halogens in compounds through substitution reactions.

Common Reagents and Conditions: Fluorine reacts with a wide range of reagents, including metals, non-metals, and organic compounds. Common conditions for these reactions include ambient temperature and pressure, although some reactions may require specific catalysts or solvents .

Major Products: The major products formed from fluorine reactions include various fluorides, such as hydrogen fluoride, sodium fluoride, and uranium hexafluoride. These products have significant industrial and scientific applications .

Comparaison Avec Des Composés Similaires

- Chlorine (Cl)

- Bromine (Br)

- Iodine (I)

Fluorine’s unique properties and reactivity set it apart from these similar compounds, making it an essential element in various scientific and industrial applications.

Activité Biologique

Fluorine, a highly electronegative element, has gained significant attention in medicinal chemistry due to its unique properties that enhance the biological activity of various compounds. This article explores the biological activity of fluorine, focusing on its role in drug development, metabolic stability, and its effects on human health.

1. Role of Fluorine in Drug Development

Fluorine substitution in organic molecules has been extensively investigated to improve their pharmacological properties. The incorporation of fluorine can lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.

1.1 Metabolic Stability

The incorporation of fluorine can significantly influence the metabolic pathways of drugs. For instance, the C–F bond is more resistant to oxidative metabolism compared to the C–H bond, making fluorinated compounds less susceptible to metabolic degradation. This property is particularly beneficial in drug design as it can enhance the bioavailability of therapeutics.

- Case Study: 5-Fluorobenzothiazole Derivatives

- The fluorinated derivative 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) demonstrated potent antitumor activity while exhibiting high metabolic stability. It was found that oxidative metabolism was effectively blocked by fluorination at the 6-position, confirming the critical role of fluorine in maintaining drug efficacy .

1.2 Enhanced Biological Activity

Fluorine's influence extends beyond metabolic stability; it also enhances the biological activity of compounds through various mechanisms.

- Case Study: Antitubulin Agents

- Research on fluorinated 7-phenyl-pyrroloquinolinone (7-PPyQ) derivatives revealed that introducing fluorine at specific positions improved cytotoxicity against cancer cells. The derivatives exhibited low micromolar and sub-nanomolar growth inhibition, indicating that fluorination can significantly boost therapeutic potential .

2. Fluorine in Pharmaceuticals

The presence of fluorine in pharmaceuticals has been linked to various beneficial effects:

- Increased Lipophilicity : Fluorination often increases a compound's lipophilicity, enhancing its ability to cross biological membranes and reach target sites.

- Improved Binding Affinity : Fluorinated compounds frequently exhibit stronger interactions with biological targets due to increased hydrogen bonding and van der Waals forces.

2.1 Examples of Fluorinated Drugs

3. Environmental and Health Implications

While fluorine's role in enhancing drug efficacy is well-documented, concerns regarding its environmental impact and potential health risks have emerged.

3.1 Toxicity and Health Risks

Fluoride exposure has been linked to various health issues, including dental and skeletal fluorosis. Chronic exposure can lead to toxicity, necessitating careful monitoring of fluoride levels in pharmaceuticals and environmental sources.

- Case Study: Environmental Impact

4. Conclusion

Fluorine plays a pivotal role in enhancing the biological activity of compounds through improved metabolic stability and increased efficacy. Its incorporation into pharmaceuticals has revolutionized drug design, particularly in oncology and other therapeutic areas. However, the environmental implications and potential health risks associated with fluoride exposure warrant ongoing research and regulatory scrutiny.

Propriétés

IUPAC Name |

fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/FH/h1H/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRHYYFGTRYWZRS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[F-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9049617 | |

| Record name | Fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

18.99840316 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Varies depending on specific compound | |

| Record name | Fluoride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000662 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FLUORIDES (as F) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/806 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

0.00169 mg/mL at 25 °C | |

| Record name | Fluoride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000662 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

16984-48-8, 7782-41-4 | |

| Record name | Fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16984-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016984488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluoride ion | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11257 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUORIDE ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q80VPU408O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Fluoride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000662 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FLUORIDES (as F) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/806 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-219.61 °C | |

| Record name | Fluoride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000662 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.